4-(1-Chloropropan-2-yl)morpholine
Overview
Description
“4-(1-Chloropropan-2-yl)morpholine” is a chemical compound with the molecular formula C7H14ClNO . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of morpholines, including “4-(1-Chloropropan-2-yl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(1-Chloropropan-2-yl)morpholine” consists of a morpholine ring with a chloropropan-2-yl group attached to it . The molecular weight of this compound is 163.64 g/mol.Physical And Chemical Properties Analysis
“4-(1-Chloropropan-2-yl)morpholine” is a chemical compound with the molecular formula C7H14ClNO . The molecular weight of this compound is 163.64 g/mol.Scientific Research Applications
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Pharmaceutical Applications
- Morpholine is a multipurpose lead compound developed by chemical designing for active molecules which are pharmacologically potent . It shows a broad spectrum of pharmacological profile .
- Morpholine nucleus is found in biologically active molecules and pharmaceuticals . It’s used in the synthesis of biologically active compounds .
- Morpholine derivatives have been found to have a variety of pharmacological activities including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .
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Chemical Synthesis
- Morpholine is often selected as starting material for the preparation of enantiomerically pure α-amino acids , β-amino alcohols , peptides , as well as building blocks for the synthesis of biologically active compounds .
- It’s used in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- Various functionalized morpholine occur in nature. Some synthetic biologically active compounds containing a morpholine ring are used in medical practice .
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Electrotechnical Applications
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Photovoltaic Materials
- Electron-acceptor heterocycles, such as those that can be formed from morpholine derivatives, find application in several photovoltaic materials .
- These materials are used in devices such as dye-sensitized solar cells, organic near-infrared materials, organic light-emitting diodes (OLEDs), charge transfer materials, and others .
- The results or outcomes obtained could include enhanced efficiency, stability, or performance of the photovoltaic material or device .
Safety And Hazards
Future Directions
While the future directions for “4-(1-Chloropropan-2-yl)morpholine” specifically are not mentioned in the search results, indole derivatives, which include morpholine derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
4-(1-chloropropan-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCJFNGSYXQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509651 | |
Record name | 4-(1-Chloropropan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Chloropropan-2-yl)morpholine | |
CAS RN |
76191-26-9 | |
Record name | 4-(1-Chloropropan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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